molecular formula C9H8N4O B11790683 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide

1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide

Katalognummer: B11790683
Molekulargewicht: 188.19 g/mol
InChI-Schlüssel: AZSJFKXCXGUIEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features both pyridine and imidazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide typically involves the condensation of pyridine derivatives with imidazole precursors. One common method includes the reaction of 3-aminopyridine with imidazole-4-carboxylic acid under dehydrating conditions . The reaction is often catalyzed by agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor proteins, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows for targeted interactions with specific molecular targets, making it a valuable compound in drug discovery and development .

Eigenschaften

Molekularformel

C9H8N4O

Molekulargewicht

188.19 g/mol

IUPAC-Name

1-pyridin-3-ylimidazole-4-carboxamide

InChI

InChI=1S/C9H8N4O/c10-9(14)8-5-13(6-12-8)7-2-1-3-11-4-7/h1-6H,(H2,10,14)

InChI-Schlüssel

AZSJFKXCXGUIEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)N2C=C(N=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.